Adenosine-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

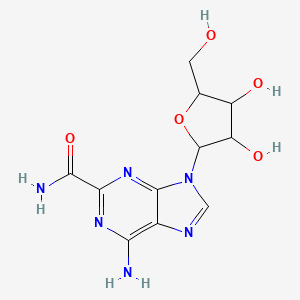

C11H14N6O5 |

|---|---|

Poids moléculaire |

310.27 g/mol |

Nom IUPAC |

6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide |

InChI |

InChI=1S/C11H14N6O5/c12-7-4-10(16-9(15-7)8(13)21)17(2-14-4)11-6(20)5(19)3(1-18)22-11/h2-3,5-6,11,18-20H,1H2,(H2,13,21)(H2,12,15,16) |

Clé InChI |

VOZKJUKPKKPAEX-UHFFFAOYSA-N |

SMILES canonique |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C(=O)N)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Adenosine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a plausible synthetic pathway for adenosine-2-carboxamide (B3279899), a modified nucleoside with potential applications in biomedical research and drug discovery. The synthesis leverages established methodologies in nucleoside chemistry, including protecting group strategies, Sandmeyer reaction, and controlled nitrile hydrolysis.

Synthetic Strategy Overview

The synthesis of this compound can be strategically approached in four main stages, starting from the commercially available 2-aminoadenosine (B16350):

-

Protection of Functional Groups: To ensure regioselectivity and prevent unwanted side reactions, the hydroxyl groups of the ribose moiety and the exocyclic N⁶-amino group of 2-aminoadenosine are protected. Peracetylation is a common and effective method for this purpose.

-

Conversion of the 2-Amino Group to a 2-Cyano Group: A Sandmeyer-type reaction is employed to convert the 2-amino group into a 2-cyano group. This involves the formation of a diazonium salt intermediate, which is then displaced by a cyanide ion, catalyzed by a copper(I) salt.

-

Controlled Hydrolysis of the 2-Cyano Group: The 2-cyano group is then carefully hydrolyzed to the desired 2-carboxamide (B11827560) group. This transformation is typically achieved under mild basic conditions to prevent over-hydrolysis to the corresponding carboxylic acid.

-

Deprotection: Finally, the protecting groups on the ribose sugar and the N⁶-amino group are removed to yield the target molecule, this compound.

The overall synthetic pathway is illustrated in the diagram below.

Caption: Overall synthetic pathway for this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis of this compound.

Step 1: Protection of 2-Aminoadenosine (Peracetylation)

This step involves the protection of the hydroxyl groups (2', 3', and 5') and the exocyclic amino groups (2-amino and N⁶-amino) of 2-aminoadenosine using an acetylating agent.

Experimental Workflow:

Caption: Workflow for the peracetylation of 2-aminoadenosine.

Methodology:

-

Reaction Setup: 2-aminoadenosine is dissolved in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0°C in an ice bath.

-

Acetylation: Acetic anhydride is added dropwise to the cooled solution with constant stirring.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of methanol. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by silica (B1680970) gel column chromatography to yield the peracetylated 2,N⁶-diacetylaminoadenosine.

| Parameter | Value/Condition |

| Starting Material | 2-Aminoadenosine |

| Reagents | Acetic Anhydride, Pyridine |

| Temperature | 0°C to Room Temperature |

| Reaction Time | Overnight |

| Typical Yield | 85-95% |

Step 2: Sandmeyer Cyanation of Protected 2,N⁶-diacetylaminoadenosine

This step converts the 2-amino group of the protected adenosine (B11128) derivative into a cyano group.

Experimental Workflow:

Caption: Workflow for the Sandmeyer cyanation reaction.

Methodology:

-

Diazotization: The peracetylated 2,N⁶-diacetylaminoadenosine is dissolved in an anhydrous aprotic solvent such as acetonitrile. The solution is cooled to 0°C. tert-Butyl nitrite is added to form the diazonium salt in situ.

-

Cyanation: Copper(I) cyanide is added to the reaction mixture. The mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction mixture is filtered to remove any solids, and the filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to afford the protected 2-cyano-N⁶-acetyladenosine.

| Parameter | Value/Condition |

| Starting Material | Peracetylated 2,N⁶-diacetylaminoadenosine |

| Reagents | tert-Butyl Nitrite, Copper(I) Cyanide |

| Solvent | Anhydrous Acetonitrile |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 60-75% |

Step 3: Partial Hydrolysis of the 2-Cyano Group

This crucial step involves the selective hydrolysis of the 2-cyano group to a 2-carboxamide group without affecting the acetyl protecting groups or over-hydrolyzing to the carboxylic acid.

Experimental Workflow:

Caption: Workflow for the partial hydrolysis of the 2-cyano group.

Methodology:

-

Reaction Setup: The protected 2-cyano-N⁶-acetyladenosine is dissolved in a mixture of a suitable organic solvent (e.g., DMSO) and water. A mild base, such as potassium carbonate, is added.

-

Hydrolysis: The solution is cooled to 0°C, and hydrogen peroxide is added dropwise. The reaction is then stirred at room temperature and monitored by TLC.

-

Work-up: The reaction is carefully neutralized with a dilute acid (e.g., acetic acid). The product is extracted with an organic solvent like ethyl acetate.

-

Purification: The organic layers are combined, dried, and concentrated. The crude product is purified by silica gel column chromatography to give the protected this compound.

| Parameter | Value/Condition |

| Starting Material | Protected 2-Cyano-N⁶-acetyladenosine |

| Reagents | Hydrogen Peroxide, Potassium Carbonate |

| Solvent | DMSO/Water |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 1-3 hours |

| Typical Yield | 70-85% |

Step 4: Deprotection of Protected this compound

The final step involves the removal of all acetyl protecting groups to yield the target compound.

Experimental Workflow:

Caption: Workflow for the deprotection of acetyl groups.

Methodology:

-

Reaction: The protected this compound is dissolved in a saturated solution of ammonia in methanol. The solution is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

Isolation: The solvent is removed under reduced pressure.

-

Purification: The final product, this compound, is purified by recrystallization or column chromatography.

| Parameter | Value/Condition |

| Starting Material | Protected this compound |

| Reagent | Saturated Methanolic Ammonia |

| Temperature | Room Temperature |

| Reaction Time | 6-12 hours |

| Typical Yield | >90% |

Summary of Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound.

| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Typical Yield (%) |

| 1. Protection | 2-Aminoadenosine | Acetic Anhydride, Pyridine | Pyridine | Overnight | 0°C to RT | 85-95 |

| 2. Cyanation | Peracetylated 2,N⁶-diacetylaminoadenosine | t-BuONO, CuCN | Acetonitrile | 2-4 h | 0°C to RT | 60-75 |

| 3. Hydrolysis | Protected 2-Cyano-N⁶-acetyladenosine | H₂O₂, K₂CO₃ | DMSO/H₂O | 1-3 h | 0°C to RT | 70-85 |

| 4. Deprotection | Protected this compound | NH₃ in MeOH | Methanol | 6-12 h | RT | >90 |

Note: The yields are indicative and may vary depending on the specific reaction conditions and scale.

Conclusion

The described synthetic pathway provides a comprehensive and logical approach for the preparation of this compound. The methodology relies on well-established chemical transformations in nucleoside chemistry. Researchers and drug development professionals can adapt and optimize these protocols for their specific needs in the synthesis of this and other related adenosine analogues. Careful monitoring of each step and appropriate purification techniques are crucial for obtaining the final product in high purity.

Adenosine-2-carboxamide: A Comprehensive Technical Guide to its Biological Targets and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological interactions of Adenosine-2-carboxamide, a significant adenosine (B11128) analog commonly known in research as 5'-N-Ethylcarboxamidoadenosine (NECA). This document details its primary biological targets, binding affinities, the signaling pathways it modulates, and the experimental methodologies used to elucidate these properties.

Biological Targets and Binding Affinity

This compound primarily targets the four subtypes of adenosine receptors (ARs): A₁, A₂A, A₂B, and A₃. These receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects, making them attractive targets for therapeutic intervention.[1][2][3] NECA is considered a non-selective agonist, as it binds with high affinity to all four subtypes, though with some variations.[2]

The binding affinities of this compound (NECA) and other relevant adenosine receptor ligands are summarized in the table below. These values, typically represented as Kᵢ (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration), are derived from competitive radioligand binding assays and indicate the concentration of the ligand required to inhibit 50% of the binding of a specific radioligand to the receptor. A lower Kᵢ or IC₅₀ value signifies a higher binding affinity.

| Ligand | Receptor Subtype | Species | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| NECA | A₁ | Rat | - | 10.66 ± 5 | [4] |

| NECA | A₂A | Rat | - | 0.48 (EC₅₀) | [5] |

| NECA | A₃ | Rat | 6.8 | - | [6] |

| 2-Chloroadenosine | A₁/A₂ | Rat | - | ~1500 | [7] |

| R-PIA | A₁ | Rat | - | 0.5 | [7] |

| R-PIA | A₂ | Rabbit | - | 3220 | [5] |

| CGS-21680 | A₂A | Human | 22 ± 0.5 | - | [8] |

| IB-MECA | A₃ | Human | 1.8 | - | |

| Cl-IB-MECA | A₃ | Human | 1.4 | - | |

| Cl-IB-MECA | A₃ | Rat | 0.33 | - | [9] |

Note: Kᵢ and IC₅₀ values can vary depending on the experimental conditions, tissue preparation, and radioligand used.

Signaling Pathways

The activation of adenosine receptors by this compound initiates distinct intracellular signaling cascades depending on the receptor subtype and the G protein to which it couples.

-

A₁ and A₃ Receptors: These receptors predominantly couple to Gᵢ/G₀ proteins.[1][10][11] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][10][11] In some instances, these receptors can also activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[9][10]

-

A₂A and A₂B Receptors: These receptors are primarily coupled to Gₛ proteins.[1][10][11] Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[1][10][11][12]

The following diagrams illustrate these principal signaling pathways.

All adenosine receptor subtypes have also been shown to couple to mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and JNK pathways, which are involved in cell proliferation, differentiation, and apoptosis.[11][13]

Experimental Protocols

The binding affinity of this compound to adenosine receptors is primarily determined using radioligand binding assays. These assays involve the use of a radiolabeled ligand that specifically binds to the receptor of interest and a competing unlabeled ligand (e.g., NECA) at various concentrations.

Radioligand Binding Assay for Adenosine Receptors

This protocol provides a generalized methodology for a competitive binding assay. Specific parameters may need to be optimized depending on the receptor subtype and the cell/tissue preparation.

Materials:

-

Cell membranes or tissue homogenates expressing the adenosine receptor of interest.

-

Radioligand (e.g., [³H]CGS21680 for A₂A, [³H]R-PIA for A₁, [¹²⁵I]I-AB-MECA for A₃).[14]

-

This compound (NECA) or other competing ligands.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).[14]

-

Adenosine deaminase (ADA) to remove endogenous adenosine.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter or a gamma counter for ¹²⁵I.

Procedure:

-

Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor using standard cell lysis and centrifugation techniques. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In assay tubes, add in the following order:

-

Assay buffer.

-

Adenosine deaminase (final concentration typically 2 U/mL).

-

Increasing concentrations of the unlabeled competing ligand (e.g., NECA).

-

A fixed concentration of the radioligand (typically at or near its Kₔ value).

-

The membrane preparation (e.g., 20-50 µg of protein per tube).[14]

-

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[15]

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter. For ¹²⁵I, a gamma counter is used.

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of a saturating unlabeled ligand.

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Functional Assays (e.g., Adenylyl Cyclase Activity)

To determine the functional consequence of this compound binding, adenylyl cyclase activity assays are often employed.

Principle:

This assay measures the production of cAMP in response to receptor activation. For A₁/A₃ receptors, a decrease in forskolin-stimulated adenylyl cyclase activity is measured, while for A₂A/A₂B receptors, an increase in basal or stimulated adenylyl cyclase activity is quantified.[6][16]

Brief Methodology:

-

Cell membranes are incubated with ATP, an ATP-regenerating system, a phosphodiesterase inhibitor (to prevent cAMP degradation), and the test compound (e.g., NECA).[17]

-

For A₁/A₃ inhibitory assays, adenylyl cyclase is stimulated with forskolin.[6]

-

The reaction is stopped, and the amount of cAMP produced is quantified, typically using a competitive binding assay (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

-

Dose-response curves are generated to determine the EC₅₀ (for stimulation) or IC₅₀ (for inhibition) of this compound.

This guide provides a foundational understanding of the biological interactions of this compound. For further detailed protocols and specific experimental conditions, it is recommended to consult the primary literature cited herein.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Adenosine Receptors [sigmaaldrich.com]

- 3. Investigational A3 adenosine receptor targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5'-N-ethylcarboxamido[8-3H]adenosine binds to two different adenosine receptors in membranes from the cerebral cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulation of adenylate cyclase activity via A2-adenosine receptors in isolated tubules of the rabbit renal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Binding Site Model and Structure-Activity Relationships for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of several 5'-carboxamide derivatives of adenosine on adenosine receptors of human platelets and rat fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding of the adenosine A2 receptor ligand [3H]CGS 21680 to human and rat brain: evidence for multiple affinity sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ahajournals.org [ahajournals.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A1 and A2 adenosine receptors regulate adenylate cyclase in cultured human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Adenosine interaction with adenylate cyclase in rat posterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

Adenosine-2-carboxamide: A Core Scaffold in Purine Nucleoside Analog Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-2-carboxamide is a purine (B94841) nucleoside analog that serves as a pivotal structural motif in the exploration of adenosine (B11128) receptor modulators. While not extensively characterized as a standalone pharmacological agent, its significance lies in its role as a synthetic precursor and a foundational scaffold for the development of more potent and selective adenosine receptor agonists and antagonists. Modifications at the 2-position of the adenosine molecule have been a fruitful area of research, yielding compounds with diverse pharmacological profiles. This guide provides a comprehensive overview of this compound, its synthesis, its relationship to key adenosine receptor ligands, and the experimental methodologies used for their characterization.

Adenosine, an endogenous nucleoside, modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[1] The A₁ and A₃ receptors are primarily coupled to inhibitory G proteins (Gi), leading to a decrease in intracellular cyclic AMP (cAMP), while the A₂ₐ and A₂ₑ receptors are coupled to stimulatory G proteins (Gs), resulting in increased cAMP levels.[1] The A₂ₑ receptor can also couple to Gq proteins, activating the phospholipase C pathway. This differential signaling underlies the diverse physiological roles of adenosine, from cardiovascular regulation and neurotransmission to inflammation and immune responses.

The therapeutic potential of targeting adenosine receptors for conditions such as cardiac arrhythmias, inflammation, neurodegenerative diseases, and cancer has driven extensive research into the development of selective ligands. The substitution at the 2-position of the purine ring has been a key strategy in this endeavor.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives typically involves multi-step chemical processes starting from protected adenosine precursors. A common strategy involves the introduction of a leaving group, such as iodine, at the 2-position, which can then be displaced by various nucleophiles or used in cross-coupling reactions.

A general synthetic pathway to 2-substituted adenosine analogs often starts with 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine.[2] Selective substitution at the 6-position, followed by reactions at the 2-position, and subsequent deprotection of the ribose moiety, allows for the creation of a diverse library of compounds.[2] For instance, Sonogashira coupling with terminal alkynes can yield 2-alkynyl derivatives.[2]

The following diagram illustrates a generalized synthetic workflow for creating a library of 2-substituted adenosine analogs, where this compound can be considered a key intermediate or a target molecule.

Quantitative Data: Receptor Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) for selected adenosine receptor agonists, including the non-selective agonist NECA and other analogs with modifications at the 2-position or other positions on the adenosine scaffold. This comparative data is essential for understanding the impact of substitutions on receptor interaction.

Table 1: Binding Affinities (Ki, nM) of Selected Adenosine Receptor Agonists

| Compound | A₁ Receptor | A₂ₐ Receptor | A₂ₑ Receptor | A₃ Receptor | Reference |

| NECA | 14 | 20 | 1,500 | 23 | [3] |

| 2-Chloroadenosine | 130 | 1,100 | >10,000 | 1,890 | [3][4] |

| CGS-21680 | 290 | 19 | >10,000 | >10,000 | [3] |

| (S)-PHPNECA | 2.1 | 2.0 | 220 (EC₅₀) | 0.75 | [5] |

Table 2: Functional Potency (EC₅₀/IC₅₀, nM) of Selected Adenosine Receptor Agonists

| Compound | A₁ Receptor (cAMP Inhibition) | A₂ₐ Receptor (cAMP Stimulation) | A₂ₑ Receptor (cAMP Stimulation) | A₃ Receptor (cAMP Inhibition) | Reference |

| NECA | 7.7 | 14 | 3,100 | 25 | [3] |

| 2-Hexynyl-NECA | >1,000 | 23.3 | - | - | [6] |

| (S)-PHPNECA | - | - | 220 | - | [5] |

Signaling Pathways

This compound and its analogs exert their effects by modulating the canonical signaling pathways of adenosine receptors. Agonism at A₂ₐ and A₂ₑ receptors leads to the activation of adenylyl cyclase through Gs proteins, resulting in the production of cAMP. Conversely, agonism at A₁ and A₃ receptors inhibits adenylyl cyclase via Gi proteins.

The following diagram illustrates the primary signaling cascades initiated by the activation of A₂-type adenosine receptors.

References

- 1. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2-alkynyl-N6-methyl-5'-N-methylcarboxamidoadenosine derivatives as potent and highly selective agonists for the human adenosine A3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A2B adenosine receptor agonists: synthesis and biological evaluation of 2-phenylhydroxypropynyl adenosine and NECA derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]

An In-depth Technical Guide to the Pharmacokinetics and Cellular Uptake of Adenosine Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics, cellular uptake mechanisms, and pharmacodynamics of adenosine (B11128) carboxamide derivatives. These synthetic analogs of adenosine are pivotal tools in pharmacology, offering greater stability and receptor selectivity than the endogenous nucleoside. This document synthesizes current knowledge, presents quantitative data in a structured format, details key experimental protocols, and visualizes complex biological pathways to support advanced research and development.

Introduction

Adenosine is an endogenous purine (B94841) nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[1] Its therapeutic potential is limited by a very short plasma half-life of less than 10 seconds, owing to rapid cellular uptake and metabolism.[2][3][4] Adenosine carboxamide derivatives, such as the widely studied 5'-N-ethylcarboxamidoadenosine (NECA), were developed to overcome these limitations.[5][6] These analogs feature modifications, typically at the 5'-position of the ribose moiety, that confer resistance to metabolic degradation and alter receptor binding affinity and selectivity, making them invaluable for studying purinergic signaling. This guide focuses on these derivatives, with a particular emphasis on NECA and other relevant analogs as representative examples of the class.

Pharmacokinetics

Detailed pharmacokinetic data for every adenosine carboxamide derivative is not available; however, general principles can be derived from key analogs and the parent compound, adenosine. The primary goal in designing these derivatives is to prolong their duration of action compared to adenosine.[3]

2.1 Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption and Distribution: Due to their intended use in research and clinical settings (e.g., as pharmacological probes or diagnostic agents), these compounds are often administered intravenously.[4][7] Following administration, they distribute from the circulation via cellular uptake, primarily by erythrocytes and vascular endothelial cells.[8]

-

Metabolism: Unlike adenosine, which is rapidly phosphorylated by adenosine kinase or deaminated by adenosine deaminase (ADA), synthetic analogs are designed to be poor substrates for these enzymes.[3][5] For example, modification at the N⁶-position can prevent degradation by ADA, while changes at the 5'-position, such as the ethylcarboxamide group in NECA, enhance stability.[3] The primary route of elimination for adenosine is as uric acid in the urine.[8]

-

Half-Life: The metabolic stability of these derivatives leads to significantly longer half-lives compared to adenosine. For instance, the A₃-selective agonist IB-MECA has a reported half-life of 8–9 hours in humans, a stark contrast to adenosine's sub-10-second half-life.[3]

Cellular Uptake Mechanisms

The concentration of adenosine and its analogs in the extracellular space is critically regulated by nucleoside transporters (NTs), which mediate their flux across the cell membrane.[9] These transporters belong to two major solute carrier (SLC) families: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs).

-

Equilibrative Nucleoside Transporters (ENTs): ENTs (ENT1-ENT4) facilitate the bidirectional transport of nucleosides down their concentration gradient.[10] This process is sodium-independent. ENTs are considered the primary mechanism for adenosine clearance from the extracellular space, thereby terminating its signaling.[10] The transporter ENT1, in particular, has been identified as a major player in modulating purinergic signaling.[11]

-

Concentrative Nucleoside Transporters (CNTs): CNTs mediate the unidirectional influx of nucleosides into the cell against a concentration gradient, a process driven by a sodium gradient.

The interplay between receptor activation and transporter activity is complex. Studies have shown that activation of the A₂ₐ receptor can, in turn, facilitate the activity of nucleoside transporters, creating a feedback loop that modulates extracellular adenosine levels.

Figure 1: Cellular uptake of adenosine analogs via equilibrative nucleoside transporters (ENTs).

Pharmacodynamics and Signaling Pathways

Adenosine carboxamide derivatives exert their effects by binding to and activating adenosine receptors. Most are non-selective or have varied selectivity profiles across the four receptor subtypes.[7][12]

-

A₁ and A₃ Receptors: These receptors preferentially couple to inhibitory G proteins (Gαi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1]

-

A₂ₐ and A₂ₑ Receptors: These receptors couple to stimulatory G proteins (Gαs). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[1] This increase in cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets.

Below are diagrams illustrating the canonical signaling pathways for Gαs- and Gαi-coupled adenosine receptors.

Figure 2: Gαs-coupled adenosine receptor signaling pathway.

Figure 3: Gαi-coupled adenosine receptor signaling pathway.

Quantitative Data Presentation

The binding affinities of various adenosine carboxamide derivatives and related agonists for different adenosine receptor subtypes are summarized below. This data is critical for selecting appropriate compounds for specific research applications.

Table 1: Binding Affinities (Ki in nM) of Adenosine Agonists at Human Receptors

| Compound | A₁ Receptor (Ki, nM) | A₂ₐ Receptor (Ki, nM) | A₃ Receptor (Ki, nM) | A₂ₑ Receptor (EC₅₀, nM) | Selectivity Profile |

|---|---|---|---|---|---|

| NECA | 1.88 | 6.66 | 3.5 | ~1000 | Non-selective agonist[13] |

| CCPA | 0.8 | 2300 | 42 | >10,000 | Highly A₁-selective[14][15] |

| CPA | 0.8 (rat) | - | - | - | A₁-selective[14] |

| CGS 21680 | 1500 | 55 | >10,000 | - | A₂ₐ-selective[16] |

Data compiled from multiple sources.[13][14][15][16] Note that receptor source (e.g., human, rat) and assay conditions can influence absolute values.

Experimental Protocols

Characterizing the interaction between adenosine derivatives and their targets involves a suite of standardized in vitro assays.

6.1 Protocol: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation.[17][18] Competition assays are used to determine the inhibition constant (Ki) of unlabeled test compounds.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the BCA assay.[19]

-

Assay Incubation: In a 96-well plate, membrane preparations (e.g., 50-120 µg protein) are incubated with a specific radioligand (e.g., [³H]NECA, [³H]PIA) and varying concentrations of the unlabeled test compound.[19][20]

-

Defining Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known, non-radioactive ligand to saturate the receptors and measure non-specific binding.

-

Separation: The reaction is incubated to equilibrium (e.g., 60 minutes at 30°C).[19] Bound and free radioligand are then separated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a substance like polyethylenimine to reduce non-specific filter binding.[19][21]

-

Quantification: The filters are washed with ice-cold buffer, dried, and the radioactivity trapped on them is counted using a scintillation counter.[19]

-

Data Analysis: Specific binding is calculated by subtracting non-specific counts from total counts. The data is then analyzed using non-linear regression to determine IC₅₀ values, which are converted to Ki values using the Cheng-Prusoff equation.[19]

Figure 4: Experimental workflow for a competitive radioligand binding assay.

6.2 Protocol: Cellular Uptake Assay

This assay measures the ability of a compound to inhibit the transport of adenosine into cells.

Methodology:

-

Cell Culture: Use a cell line that endogenously expresses nucleoside transporters, such as U937 or HeLa cells.[10][22]

-

Pre-incubation: Plate the cells (e.g., 1 x 10⁶ cells/well) and pre-incubate them with the test compound or vehicle control for a defined period (e.g., 20-60 minutes) at room temperature.[10][22]

-

Uptake Initiation: Add a low concentration of radiolabeled adenosine (e.g., 10 nM [³H]Adenosine) to initiate uptake.[10]

-

Uptake Termination: After a short incubation period (e.g., 2 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radioligand.[10]

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Compare the radioactivity in wells treated with the test compound to control wells. A known transporter inhibitor (e.g., NBTI) is used as a positive control.[10] Results are expressed as the percent inhibition of adenosine uptake.[22]

6.3 Protocol: cAMP Functional Assay

This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels.

Methodology:

-

Cell Culture: Use cells stably or transiently expressing the adenosine receptor subtype of interest (e.g., HEK293 cells).

-

Assay Preparation: Harvest cells and incubate them with a detection reagent. For Gαi-coupled receptors, cells are first stimulated with an agent like forskolin (B1673556) to raise basal cAMP levels.[23]

-

Compound Addition: Add the agonist (to measure stimulation) or antagonist (to measure inhibition of an agonist's effect) at various concentrations.

-

Lysis and Detection: After incubation, lyse the cells to release intracellular cAMP. The amount of cAMP is then quantified using a competitive immunoassay format, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence-based systems (e.g., GloSensor).[24][25][26]

-

Data Analysis: Generate concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.[25]

Conclusion

Adenosine carboxamide derivatives are powerful pharmacological agents that have been instrumental in elucidating the complex roles of purinergic signaling. Their enhanced stability and varied receptor selectivity profiles make them superior to endogenous adenosine for in vitro and in vivo studies. Understanding their pharmacokinetics, cellular transport via ENT and CNT systems, and the specific signaling pathways they activate is crucial for the rational design of experiments and the development of novel therapeutics targeting adenosine receptors for a wide range of conditions, including cardiovascular, inflammatory, and neurological disorders. Future research will likely focus on developing compounds with even greater subtype selectivity and favorable pharmacokinetic properties for targeted therapeutic applications.

References

- 1. Adenosine receptor - Wikipedia [en.wikipedia.org]

- 2. International Union of Basic and Clinical Pharmacology. CXII: Adenosine Receptors: A Further Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. litfl.com [litfl.com]

- 5. Adenosine receptor agonists: from basic medicinal chemistry to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenosine receptor agonist - Wikipedia [en.wikipedia.org]

- 7. Cardiovascular effects of adenosine A2 agonists in the conscious spontaneously hypertensive rat: a comparative study of three structurally distinct ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pfizermedical.com [pfizermedical.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 11. researchgate.net [researchgate.net]

- 12. selleck.co.jp [selleck.co.jp]

- 13. caymanchem.com [caymanchem.com]

- 14. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rndsystems.com [rndsystems.com]

- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 17. benchchem.com [benchchem.com]

- 18. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. d-nb.info [d-nb.info]

- 21. Radioligand Binding Assays for Adenosine Receptors [ouci.dntb.gov.ua]

- 22. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. resources.revvity.com [resources.revvity.com]

- 24. researchgate.net [researchgate.net]

- 25. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Development of Novel Adenosine-2-Carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of novel adenosine-2-carboxamide (B3279899) derivatives, a promising class of compounds targeting adenosine (B11128) receptors. This document details the synthesis, biological evaluation, and structure-activity relationships of these derivatives, offering insights into their potential as therapeutic agents. The information is presented to facilitate further research and development in this critical area of medicinal chemistry.

Introduction to Adenosine Receptors and this compound Derivatives

Adenosine is a ubiquitous endogenous nucleoside that plays a crucial role in numerous physiological and pathophysiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The A1 and A3 receptors are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase, while the A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase activity. The diverse expression and function of these receptors have made them attractive targets for the treatment of a wide range of conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer.

The development of selective agonists and antagonists for these receptors is a key objective in medicinal chemistry. Modifications at the C2 and N6 positions of the adenosine scaffold have been extensively explored to enhance potency and selectivity. This compound derivatives, in particular, have emerged as a versatile scaffold for the development of potent and selective adenosine receptor ligands.

Synthesis of Novel this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process starting from readily available adenosine precursors. A general synthetic workflow is outlined below.

General Synthetic Protocol

A common route to N6-substituted 2-carboxamidoadenosine derivatives begins with a protected 2-haloadenosine derivative. The following is a representative, generalized protocol:

-

Protection of Ribose Hydroxyls: The 2', 3', and 5'-hydroxyl groups of the starting adenosine analog are protected, often as silyl (B83357) ethers (e.g., using tert-butyldimethylsilyl chloride) or acetonides, to prevent unwanted side reactions.

-

Introduction of the 2-Carboxamide Moiety: The 2-halo substituent is replaced with a carboxamide group. This can be achieved through various methods, including palladium-catalyzed carbonylation in the presence of an amine or by conversion to a nitrile followed by hydrolysis.

-

N6-Substitution: The N6-position of the adenine (B156593) ring is often substituted to enhance selectivity and potency for specific adenosine receptor subtypes. This is typically achieved by reacting the 6-amino group with an appropriate alkyl or aryl halide in the presence of a base.

-

Deprotection: The protecting groups on the ribose hydroxyls are removed using appropriate reagents (e.g., a fluoride (B91410) source for silyl ethers or acidic conditions for acetonides).

-

Purification: The final product is purified using techniques such as column chromatography or recrystallization to yield the desired this compound derivative.

Biological Evaluation and Structure-Activity Relationships

The biological activity of novel this compound derivatives is primarily assessed through in vitro binding and functional assays. These studies are crucial for determining the affinity (Ki) and potency (EC50 or IC50) of the compounds at the four adenosine receptor subtypes and for establishing their structure-activity relationships (SAR).

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of selected this compound and related derivatives at human adenosine receptors.

Table 1: Binding Affinities (Ki, nM) of Adenosine Derivatives at Human Adenosine Receptors

| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Reference |

| Adenosine | 1,200 | 2,500 | >10,000 | 3,700 | N/A |

| NECA | 14 | 20 | 2,400 | 6.2 | [1] |

| 2-Chloroadenosine | 1.4 | 25 | >10,000 | 1.4 | [2][3] |

| N6-Cyclohexyladenosine (CHA) | 0.7 | 1,200 | >10,000 | 1,000 | [4] |

| CGS-21680 | 290 | 27 | 89,000 (EC50) | 67 | [1] |

| 2-Chloro-N6-(3-iodobenzyl)adenosine | 3.5 | 2,000 | >10,000 | 1.4 | [3] |

| 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide | 825 | 462 | >10,000 | 0.33 | [3] |

Table 2: Functional Potency (EC50/IC50, nM) of Adenosine Derivatives

| Compound | Assay Type | A1 (nM) | A2A (nM) | A2B (nM) | A3 (nM) | Reference |

| NECA | Adenylyl Cyclase | - | 60 (EC50) | 2,400 (EC50) | - | [4] |

| CHA | Adenylyl Cyclase | - | 580 (EC50) | - | - | [4] |

| 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide | Adenylyl Cyclase | - | - | - | 67 (IC50) | [3] |

| N6-benzylNECA | Adenylyl Cyclase | - | - | - | 1,610 (IC50) | [3] |

Note: Ki, EC50, and IC50 values can vary depending on the experimental conditions and cell types used.

Key Structure-Activity Relationship Insights

-

C2-Position: Substitution at the C2 position of the adenine ring is a critical determinant of selectivity. Small, electron-withdrawing groups like chlorine can enhance affinity at A1 and A3 receptors.[2][3] Bulky substituents at the C2 position, particularly when combined with a 5'-N-ethylcarboxamido group, tend to favor A2A receptor selectivity.

-

N6-Position: The N6-position is highly amenable to substitution for achieving selectivity, particularly for the A1 and A3 receptors. Bulky, lipophilic groups at the N6-position generally increase A1 receptor affinity. The combination of N6- and 5'-substitutions can lead to high A3 receptor affinity and selectivity.[3]

-

5'-Position: The 5'-carboxamide modification, as seen in NECA, generally enhances potency at multiple adenosine receptor subtypes.[1] Further modifications of the 5'-carboxamide can fine-tune selectivity.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of novel compounds. The following sections provide an overview of the key assays used in the characterization of this compound derivatives.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

Protocol Outline:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human adenosine receptor of interest (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

-

Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]CHA for A1, [3H]CGS21680 for A2A) and varying concentrations of the unlabeled test compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay determines whether a compound acts as an agonist or antagonist by measuring its effect on the production of cyclic AMP (cAMP).

Protocol Outline:

-

Cell Culture: Whole cells expressing the adenosine receptor of interest are cultured in appropriate media.

-

Incubation: The cells are incubated with varying concentrations of the test compound. For A1/A3 receptors (Gi-coupled), adenylyl cyclase is typically stimulated with forskolin, and the ability of the agonist to inhibit this stimulation is measured. For A2A/A2B receptors (Gs-coupled), the ability of the agonist to directly stimulate cAMP production is assessed.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP is quantified using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Pharmacokinetics and In Vivo Evaluation

While in vitro assays are crucial for initial characterization, the evaluation of the pharmacokinetic properties and in vivo efficacy of lead compounds is essential for their development as therapeutic agents.

Pharmacokinetic Parameters

Key pharmacokinetic parameters that are evaluated include:

-

Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma after administration.

-

Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

-

Half-life (t1/2): The time required for the plasma concentration of the drug to decrease by half.

-

Bioavailability: The fraction of the administered dose that reaches the systemic circulation.

The half-life of adenosine itself is very short, but synthetic derivatives can have significantly longer half-lives. For example, the A3-selective agonist IB-MECA has a half-life of 8-9 hours in humans.[5]

In Vivo Models

The in vivo efficacy of novel this compound derivatives is assessed in animal models relevant to the therapeutic indication. For example, A2A receptor agonists may be evaluated in models of inflammation or Parkinson's disease, while A1 receptor agonists may be tested in models of cardiac ischemia.

Signaling Pathways

The activation of adenosine receptors by this compound derivatives initiates intracellular signaling cascades that mediate their physiological effects.

Conclusion and Future Directions

The discovery and development of novel this compound derivatives continue to be a vibrant area of research. The versatility of this chemical scaffold allows for the fine-tuning of potency and selectivity for the four adenosine receptor subtypes. Future research will likely focus on:

-

Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of adenosine receptors will facilitate the rational design of new ligands with improved properties.[5]

-

Development of Subtype-Selective Ligands: The development of highly selective agonists and antagonists for each receptor subtype remains a key goal to minimize off-target effects.

-

Exploration of Allosteric Modulators: In addition to orthosteric ligands, the discovery of allosteric modulators offers a novel approach to modulate adenosine receptor activity.

-

Advanced In Vivo Characterization: Comprehensive in vivo studies, including pharmacokinetic and pharmacodynamic modeling, will be crucial for translating promising in vitro findings into clinical candidates.

This technical guide provides a foundational understanding of the current state of research on this compound derivatives. By leveraging the data and methodologies presented herein, researchers can continue to advance the development of novel therapeutics targeting adenosine receptors.

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. Activity of N6-substituted 2-chloroadenosines at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine receptor agonists: binding and adenylate cyclase stimulation in rat liver plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

Adenosine-2-carboxamide: A Technical Guide for Use as a Chemical Probe for Adenosine Receptors

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of adenosine-2-carboxamide (B3279899) as a potential chemical probe for the study of adenosine (B11128) receptors. Due to a notable lack of publicly available pharmacological data for this compound (CAS: 70255-72-0), this document utilizes the well-characterized, structurally related 2-substituted adenosine analog, 2-Chloroadenosine (2-CADO) , as an illustrative example to detail the requisite characterization of such a probe. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating chemical probes for adenosine receptors. It covers binding affinity and functional potency, detailed experimental methodologies, and the signaling pathways associated with adenosine receptor activation.

Introduction

Adenosine is a ubiquitous purine (B94841) nucleoside that modulates a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are critical drug targets for a variety of pathological conditions, including cardiovascular diseases, inflammatory disorders, and neurodegenerative diseases. Chemical probes are indispensable tools for dissecting the pharmacology and therapeutic potential of these receptors. An ideal probe exhibits high affinity and selectivity for its target, enabling precise interrogation of receptor function.

This guide focuses on the characterization of 2-substituted adenosine analogs, using 2-Chloroadenosine (2-CADO) as a case study in the absence of data for this compound. Modifications at the 2-position of the adenosine purine ring are a common strategy to alter the affinity and selectivity of ligands for adenosine receptor subtypes.

Pharmacological Profile of 2-Chloroadenosine (Illustrative Example)

Disclaimer: The following data pertains to 2-Chloroadenosine (2-CADO) and is presented as an illustrative example due to the absence of publicly available pharmacological data for this compound.

The pharmacological profile of a chemical probe is defined by its binding affinity (Kᵢ) and functional potency (EC₅₀) at the target receptors. These quantitative measures determine the probe's utility for in vitro and in vivo studies.

Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically determined through competitive radioligand binding assays, where the probe's ability to displace a known radioligand from the receptor is quantified. The inhibition constant (Kᵢ) is a measure of this affinity, with lower values indicating a stronger interaction.

| Receptor Subtype | Ligand | Kᵢ (nM) | Species/Tissue Source | Reference |

| A₁ | 2-Chloroadenosine | 300 | Not Specified | [1][2] |

| A₂ₐ | 2-Chloroadenosine | 80 | Not Specified | [1][2] |

| A₂ₑ | 2-Chloroadenosine | 24,000 (EC₅₀) | Human (CHO cells) | [3] |

| A₃ | 2-Chloroadenosine | 1,900 | Not Specified | [1][2] |

Functional Potency

Functional potency measures the concentration of a ligand required to elicit a specific biological response. For GPCRs, this is often quantified by measuring the production of second messengers, such as cyclic adenosine monophosphate (cAMP). The half-maximal effective concentration (EC₅₀) is the concentration of an agonist that produces 50% of the maximal response.

| Receptor Subtype | Ligand | EC₅₀ (µM) | Assay Type | Cell Line | Reference |

| A₂ₑ | 2-Chloroadenosine | 24 | cAMP accumulation | CHO cells | [3] |

Adenosine Receptor Signaling Pathways

Activation of adenosine receptors by an agonist initiates intracellular signaling cascades. The A₁ and A₃ receptors predominantly couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Conversely, the A₂ₐ and A₂ₑ receptors primarily couple to Gₛ proteins, which stimulate adenylyl cyclase and increase cAMP levels. Additionally, these receptors can engage other signaling pathways, including those mediated by Gₐ proteins and β-arrestins.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and application of a chemical probe. The following are generalized protocols for radioligand binding and cAMP functional assays, which would be used to determine the pharmacological profile of a compound like this compound.

Radioligand Binding Assay (Competitive)

This protocol describes a method to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to adenosine receptors.

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (e.g., from transfected CHO or HEK293 cells).

-

Radioligand (e.g., [³H]-CGS21680 for A₂ₐ, [³H]-DPCPX for A₁).

-

Test compound (e.g., 2-Chloroadenosine).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-selective agonist like NECA).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Culture cells expressing the target receptor and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation.

-

A fixed concentration of radioligand.

-

Varying concentrations of the test compound.

-

For determining non-specific binding, add a saturating concentration of a non-selective ligand instead of the test compound.

-

For determining total binding, add binding buffer instead of the test compound.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Functional Assay

This protocol measures the ability of a test compound to stimulate (for A₂ₐ/A₂ₑ) or inhibit (for A₁/A₃) the production of cAMP in whole cells.

Materials:

-

Whole cells expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Test compound (e.g., 2-Chloroadenosine).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

-

Forskolin (B1673556) (for A₁/A₃ assays to pre-stimulate adenylyl cyclase).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

Cell culture medium.

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and allow them to adhere and grow.

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing a PDE inhibitor for a short period.

-

Agonist Stimulation (for A₂ₐ/A₂ₑ): Add varying concentrations of the test compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Inhibition of Stimulated cAMP (for A₁/A₃): Add varying concentrations of the test compound along with a fixed concentration of forskolin to stimulate cAMP production. Incubate for a defined period at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the log of the test compound concentration. For agonist assays, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum effect (Eₘₐₓ). For inhibition assays, determine the IC₅₀ for the inhibition of forskolin-stimulated cAMP production.

Experimental and Logical Workflow

The characterization of a novel chemical probe for adenosine receptors follows a logical progression from initial screening to detailed pharmacological profiling.

Conclusion

While this compound remains an uncharacterized ligand in the public domain, the principles for its evaluation as a chemical probe for adenosine receptors are well-established. By employing a systematic approach that includes quantitative assessment of binding affinity and functional potency across all receptor subtypes, as detailed in this guide using 2-Chloroadenosine as an illustrative example, researchers can rigorously validate new chemical tools. Such characterization is fundamental to the accurate interpretation of experimental results and the advancement of our understanding of adenosine receptor biology and pharmacology. Future studies are required to determine the pharmacological profile of this compound to ascertain its potential utility as a selective chemical probe.

References

- 1. Pharmacology of the new selective A2a adenosine receptor agonist 2-hexynyl-5'-N-ethylcarboxamidoadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Immunomart [immunomart.com]

Unexplored Biological Functions and Pathways of Adenosine-2-Carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenosine (B11128), a ubiquitous purine (B94841) nucleoside, modulates a vast array of physiological processes through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The development of synthetic adenosine analogues has been instrumental in dissecting the roles of these receptors and holds significant therapeutic promise. While "Adenosine-2-carboxamide" as a parent molecule is not extensively studied, its derivatives, particularly those with substitutions at the 2-position of the purine ring, have emerged as potent and selective agonists for the A3 adenosine receptor (A3AR). These compounds are under investigation for their anti-inflammatory and anti-cancer properties. This guide delves into the known biological functions and signaling pathways of 2-substituted adenosine carboxamide derivatives, with a primary focus on their action as A3AR agonists. Crucially, it also illuminates the unexplored territories of their biological activities, including the potential for biased agonism and off-target effects, which represent the next frontier in adenosine receptor research and drug development.

Known Biological Functions: Potent and Selective A3 Adenosine Receptor Agonism

The majority of research on This compound (B3279899) derivatives has centered on modifications at the 2-position, often in conjunction with substitutions at the N6 and 5' positions, to enhance affinity and selectivity for the A3 adenosine receptor. These derivatives have been pivotal in characterizing the physiological and pathophysiological roles of the A3AR.

Anti-Inflammatory and Cytoprotective Effects

Activation of the A3AR by these synthetic agonists has been shown to exert potent anti-inflammatory effects. This is primarily achieved through the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in inflammatory cells. The A3AR is often overexpressed in inflammatory cells, making it a promising target for conditions like rheumatoid arthritis and psoriasis.

Anti-Cancer Activity

The A3AR is also found to be highly expressed in various tumor cells. A3AR agonists have demonstrated anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This has led to the investigation of these compounds as potential cancer therapeutics.

Quantitative Data: Binding Affinities of 2-Substituted Adenosine Carboxamide Derivatives

The following table summarizes the binding affinities (Ki) of representative 2-substituted adenosine carboxamide derivatives for human adenosine receptor subtypes, highlighting their selectivity for the A3AR.

| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Selectivity (A1/A3) | Selectivity (A2A/A3) |

| N6-methyl-2-phenylethynyl-5'-N-methylcarboxamidoadenosine | 33,880 | 42,680 | 0.44 | ~77,000 | ~97,000 |

| 2-(3-hydroxy-3-phenyl)propyn-1-yl-5'-N-ethylcarboxamidoadenosine | >10,000 | >10,000 | 0.4 | >25,000 | >25,000 |

| 2-(2-phenyl)ethynyl-5'-N-ethylcarboxamidoadenosine (PENECA) | 600 | 600 | 6 | 100 | 100 |

| N6-Arylcarbamoyl-adenosine-5'-N-ethyluronamide derivative (Compound 31) | >10,000 | >10,000 | 9 | >1,111 | >1,111 |

Established Signaling Pathways of A3AR Agonists

Upon activation by 2-substituted adenosine carboxamide derivatives, the A3AR, primarily coupled to Gi/o proteins, initiates a cascade of intracellular events.

Inhibition of Adenylyl Cyclase

The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

Figure 1. Canonical Gi-mediated signaling pathway of A3AR agonists.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

A3AR activation can also lead to the stimulation of MAPK pathways, such as ERK1/2 and p38 MAPK. This arm of signaling is implicated in the receptor's effects on cell proliferation and apoptosis.

Unexplored Biological Functions and Pathways: The Next Frontier

While the role of 2-substituted adenosine carboxamides as conventional A3AR agonists is well-documented, several avenues for their biological functions remain largely unexplored.

Biased Agonism: A Paradigm Shift in Drug Action

Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. It is increasingly recognized that biased agonists could lead to more targeted therapies with fewer side effects. The potential for 2-substituted adenosine carboxamides to act as biased agonists at the A3AR is a critical and underexplored area. For instance, a biased agonist might selectively activate the anti-inflammatory MAPK pathway without significantly engaging the canonical cAMP pathway, or vice versa.

Figure 2. Experimental workflow to investigate biased agonism.

Off-Target Effects and Non-Receptor-Mediated Pathways

The high concentrations sometimes required for in vitro studies raise the possibility of off-target effects. It is conceivable that these compounds interact with other cellular components, such as enzymes or ion channels, leading to unexplored biological consequences. For example, some drugs have been found to inhibit adenosine transporters, leading to an increase in extracellular adenosine and subsequent activation of all adenosine receptors, which can cause side effects like headaches and hypotension. A systematic screening of 2-substituted adenosine carboxamides against a panel of off-targets is warranted.

Modulation of Other Adenosine Receptor Subtypes

While optimized for A3AR, some derivatives may possess unappreciated activity at other adenosine receptor subtypes, particularly at higher concentrations. A thorough characterization of their full pharmacological profile across all four adenosine receptors could reveal novel therapeutic applications or potential side effects.

Receptor Dimerization and Trafficking

Adenosine receptors are known to form homodimers and heterodimers with other GPCRs. The influence of 2-substituted adenosine carboxamides on the formation and signaling of these receptor complexes is an unexplored area that could significantly impact their overall biological effect.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of adenosine receptor ligands. Specific parameters may require optimization.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Membrane Preparation:

-

Culture cells stably expressing the human adenosine receptor of interest (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation, a known concentration of a radiolabeled ligand (e.g., [³H]NECA or a subtype-selective radioligand), and varying concentrations of the unlabeled test compound (this compound derivative).

-

For total binding, omit the test compound. For non-specific binding, include a high concentration of a known non-radioactive ligand.

-

Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Adenylyl Cyclase Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cAMP.

-

Cell Preparation:

-

Culture cells expressing the adenosine receptor of interest.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

Compound Treatment:

-

Treat the cells with varying concentrations of the this compound derivative.

-

For A3AR (Gi-coupled), co-stimulate with forskolin (B1673556) to activate adenylyl cyclase, and measure the inhibition of this activation by the test compound.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or TR-FRET kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (for stimulation) or IC50 (for inhibition).

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist.

-

Membrane Preparation:

-

Prepare cell membranes as described for the radioligand binding assay.

-

-

Binding Reaction:

-

In a 96-well plate, incubate the cell membranes with varying concentrations of the test compound in the presence of GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

-

Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.

-

-

Filtration and Counting:

-

Filter the reaction mixture and measure the bound radioactivity as described for the radioligand binding assay.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound to determine the EC50 and Emax for G protein activation.

-

Conclusion and Future Directions

Derivatives of this compound have proven to be invaluable tools for probing the function of the A3 adenosine receptor, with significant potential as therapeutic agents for inflammatory diseases and cancer. However, to fully realize their clinical potential and to uncover novel biological roles, research must now venture into the "unexplored." A deeper investigation into biased agonism, off-target effects, and the modulation of receptor complexes will undoubtedly unveil a more nuanced understanding of these compounds' mechanisms of action and could pave the way for the development of next-generation, highly targeted purinergic drugs. The experimental frameworks provided in this guide offer a starting point for researchers to embark on this exciting journey of discovery.

Structure-activity relationship of Adenosine-2-carboxamide analogs

An In-depth Technical Guide on the Structure-Activity Relationship of Adenosine-2-Carboxamide (B3279899) Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structure-activity relationships (SAR) of this compound analogs, a critical class of ligands targeting adenosine (B11128) receptors. Understanding these relationships is paramount for the rational design of potent and selective therapeutic agents for a wide range of conditions, including cardiovascular diseases, neurodegenerative disorders, inflammation, and cancer.[1][2] This document outlines the key structural modifications influencing ligand affinity and efficacy, presents quantitative data in a structured format, details common experimental protocols, and illustrates relevant biological and experimental pathways.

Adenosine Receptor Signaling Pathways

Adenosine exerts its physiological effects through four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1] These receptors are coupled to different G proteins and thus trigger distinct intracellular signaling cascades. The A1 and A3 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5] Conversely, the A2A and A2B receptors are predominantly coupled to Gs proteins, which activate adenylyl cyclase and increase cAMP production.[3][6][7] The A2B and A3 receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway, which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium.[4][8]

Structure-Activity Relationship of this compound Analogs

The adenosine scaffold offers several positions for chemical modification to modulate receptor affinity, selectivity, and efficacy. For this compound analogs, the most critical positions for SAR are the C2, N6, and C5' positions.

Modifications at the C2-Position

Substitution at the C2-position of the adenine (B156593) ring is a key determinant of affinity and selectivity, particularly for the A2A receptor. The introduction of a carboxamide group at this position is a foundational element of this class of analogs. Further modifications to this carboxamide, or the introduction of other substituents like alkynes, thioethers, and secondary amines, can significantly enhance affinity for the A2A receptor.[9][10] For instance, the presence of a 2-(2-phenylethyl)amino modification is conducive to enhanced A2A receptor affinity.[9] Bulky C2 substituents can also promote stable and long-lived binding, leading to sustained agonist responses.[11]

Modifications at the N6-Position

The N6-position of the adenine ring is crucial for differentiating between A1 and A3 receptor affinity and the other subtypes. Small alkyl or cycloalkyl substituents, such as cyclopentyl in N6-cyclopentyladenosine (CPA), generally confer high A1 receptor affinity and selectivity.[12][13] For A3 receptor agonists, N6-benzyl modifications are often favored, and the presence of a meta-substituted benzyl (B1604629) group can enhance affinity.[14] Combining N6 modifications with changes at other positions is a common strategy to fine-tune selectivity.

Modifications at the Ribose Moiety (C5'-Position)

The ribose moiety, particularly the C5'-position, plays a significant role in the potency and selectivity of adenosine analogs. The introduction of a 5'-N-alkyluronamide, as seen in the non-selective agonist NECA (5'-N-ethylcarboxamidoadenosine), tends to maintain or enhance selectivity for the A2A and A3 receptors.[9][14] This modification is often combined with C2 and N6 substitutions to create highly potent and selective agonists.[9]

Quantitative Data on this compound Analogs

The following tables summarize the binding affinities (Ki) and potencies (EC50) of representative this compound analogs at human adenosine receptor subtypes.

Table 1: Binding Affinity (Ki, nM) of this compound Analogs

| Compound | A1 | A2A | A2B | A3 | Reference |

| Adenosine | ~1000 | ~2000 | >10000 | ~5000 | [9] |

| NECA | 13 | 14 | 1200 | 25 | [15] |

| CGS-21680 | 245 | 15 | >10000 | 830 | [10] |

| (S)-PHPNECA | 1400 | 120 | 220 | 1300 | [16] |

| IB-MECA | 2330 | 3300 | >10000 | 1.3 | [17] |

| Cl-IB-MECA | 3440 | 3320 | >10000 | 0.33 | [17] |

| CVT-3619 | 55 | >11000 | >55000 | >1100 | [18] |

Table 2: Potency (EC50, nM) of this compound Analogs in Functional Assays

| Compound | Receptor | Assay Type | EC50 (nM) | Reference |

| NECA | A2B | cAMP Accumulation | 1160 | [19] |

| (S)-PHPNECA | A2B | Adenylyl Cyclase | 220 | [16] |

| IB-MECA | A3 | Gi/Go Activation | 18800 | [20] |

| CGS-21680 | A2A | cAMP Accumulation | 19 | [10] |

Experimental Protocols

The characterization of this compound analogs involves a series of in vitro and in vivo experiments to determine their binding affinity, functional activity, and physiological effects.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor subtype.

-

Membrane Preparation: Cells stably expressing the desired human adenosine receptor subtype (e.g., HEK-293 or CHO cells) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.[21][22]

-

Assay Procedure: A fixed concentration of a radiolabeled ligand (e.g., [3H]CGS21680 for A2A) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.[22]

-

Data Analysis: The amount of bound radioligand is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)